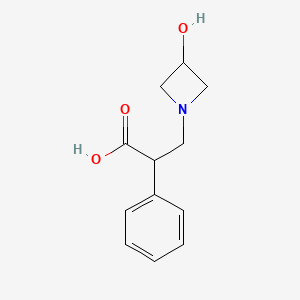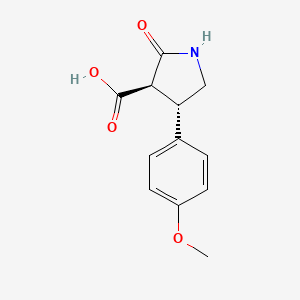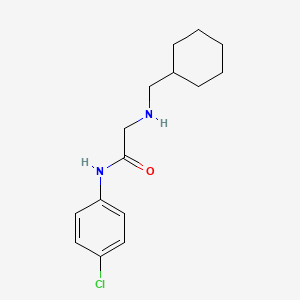
N-(4-Chlorophenyl)-2-((cyclohexylmethyl)amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-2-((cyclohexylmethyl)amino)acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenyl group attached to an acetamide moiety, which is further linked to a cyclohexylmethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2-((cyclohexylmethyl)amino)acetamide typically involves the reaction of 4-chloroaniline with cyclohexylmethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Step 1: 4-chloroaniline is reacted with acetic anhydride to form N-(4-chlorophenyl)acetamide.
Step 2: N-(4-chlorophenyl)acetamide is then reacted with cyclohexylmethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-2-((cyclohexylmethyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
N-(4-Chlorophenyl)-2-((cyclohexylmethyl)amino)acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-2-((cyclohexylmethyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-((cyclohexylmethyl)amino)acetamide can be compared with other similar compounds, such as:
N-(4-Chlorophenyl)acetamide: Lacks the cyclohexylmethylamine group, resulting in different properties and applications.
N-(4-Bromophenyl)-2-((cyclohexylmethyl)amino)acetamide: The bromine atom may impart different reactivity and biological activity compared to the chlorine atom.
N-(4-Methylphenyl)-2-((cyclohexylmethyl)amino)acetamide: The presence of a methyl group instead of a chlorine atom can lead to variations in chemical and biological properties.
Properties
Molecular Formula |
C15H21ClN2O |
|---|---|
Molecular Weight |
280.79 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(cyclohexylmethylamino)acetamide |
InChI |
InChI=1S/C15H21ClN2O/c16-13-6-8-14(9-7-13)18-15(19)11-17-10-12-4-2-1-3-5-12/h6-9,12,17H,1-5,10-11H2,(H,18,19) |
InChI Key |
CRXFDLYJPOSIRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNCC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


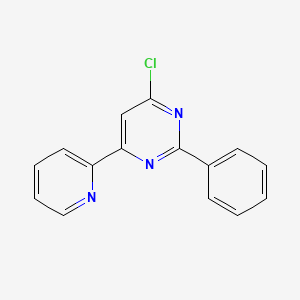
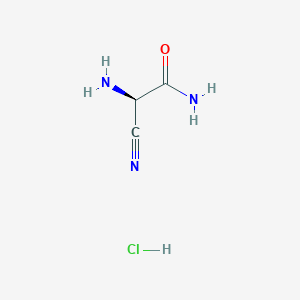
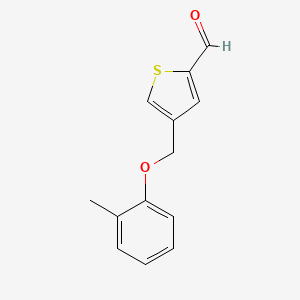
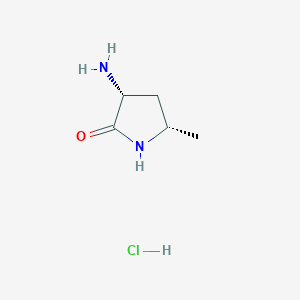

![1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B12985804.png)
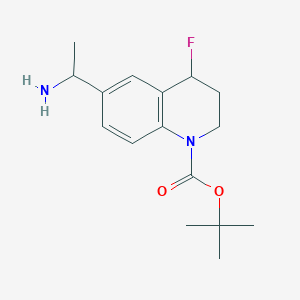
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B12985837.png)
